molecular formula C10H9N3O3 B12440556 4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

Cat. No.: B12440556
M. Wt: 219.20 g/mol
InChI Key: QOSJMIZCABBVTK-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-[1,3]diazino[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-[1,3]diazino[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with formic acid to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Ethyl 4-oxo-[1,3]diazino[1,2-a]pyrimidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-oxo-[1,3]diazino[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-[1,3]diazino[1,2-a]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of antiviral activity, it may interfere with viral replication by targeting viral enzymes or proteins essential for the viral life cycle.

Comparison with Similar Compounds

Ethyl 4-oxo-[1,3]diazino[1,2-a]pyrimidine-3-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate: Known for its anticancer properties.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Studied for its antimicrobial activity.

    Ethyl 2-thioxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate: Investigated for its potential as an anti-inflammatory agent.

The uniqueness of ethyl 4-oxo-[1,3]diazino[1,2-a]pyrimidine-3-carboxylate lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 4-oxopyrimido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-9(15)7-6-12-10-11-4-3-5-13(10)8(7)14/h3-6H,2H2,1H3

InChI Key

QOSJMIZCABBVTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N=CC=CN2C1=O

Origin of Product

United States

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